Core Scaffold for Targeted Kinase Inhibition vs. Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,5-a]pyridine scaffold, for which 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one is a direct synthetic precursor, demonstrates a distinct kinase inhibition profile compared to the imidazo[1,2-a]pyridine scaffold. While specific data for the exact compound is not available, a class-level inference can be made from patent data. The [1,5-a] fused system is highlighted for its role in modulating specific kinases like MEK and Btk [1][2]. In contrast, imidazo[1,2-a]pyridine derivatives are reported to inhibit different kinases, such as CLK1 and DYRK1A, with IC50 values of 0.7 µM and 2.6 µM, respectively [3]. This divergence in target selectivity underscores the non-interchangeable nature of these core scaffolds.
| Evidence Dimension | Kinase Target Specificity |
|---|---|
| Target Compound Data | Imidazo[1,5-a]pyridine scaffold; targeted kinases include MEK and Btk [1][2]. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine scaffold; derivative 4c inhibits CLK1 (IC50 = 0.7 µM) and DYRK1A (IC50 = 2.6 µM) [3]. |
| Quantified Difference | Qualitative difference in targeted kinome; data are for representative derivatives. |
| Conditions | In vitro kinase inhibition assays for reported compounds. |
Why This Matters
For researchers developing kinase inhibitors, the choice of the core scaffold determines the targeted kinase profile and should be based on specific project requirements rather than casual substitution.
- [1] Justia Patents. (2009). 5-anilinoimidazo[1,5-a]-pyridines inhibitors of MEK kinase. View Source
- [2] DrugPatentWatch. (2026). Non-Orange Book pharmaceutical drug patents for patent 9,790,226. View Source
- [3] Loidreau, Y., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 125-136. View Source
